

WENZEL LH 65 Technical Support Center: Optimizing Scanning Speed & Accuracy

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Compound of Interest

Compound Name: LH65.3

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing scanning speed and accuracy on the WENZEL LH 65 coordinate measuring machine (CMM). Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format to address common issues encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter while operating the WENZEL LH 65 for scanning applications.

Issue: Inaccurate or inconsistent scan data.

Q1: My scan data is showing significant deviations from the CAD model, or repeated scans of the same feature are not consistent. What are the potential causes and how can I troubleshoot this?

A1: Inaccurate or inconsistent scan data can stem from several factors, ranging from environmental conditions to incorrect machine parameters. Follow these troubleshooting steps to diagnose and resolve the issue:

- Environmental Stability:

- Temperature: Verify that the ambient temperature is stable and within the machine's specified operating range (typically 18°C – 22°C with a gradient of 1 K/h, 1 K/m, 2 K/d).[1] Temperature fluctuations can cause thermal expansion and contraction of both the workpiece and the CMM structure, leading to measurement errors. For Premium and Premium-Select models, ensure the automatic temperature compensation is active.[2][3]
- Vibrations: Ensure that the CMM is isolated from external vibrations from nearby equipment. The LH 65 Premium and Premium-Select models are equipped with active pneumatic vibration damping, which should be enabled.[4] For the Standard model, consider using an optional passive or active damping system.[3]
- Probe and Stylus Integrity:
 - Probe Calibration: An outdated or inaccurate probe calibration is a common source of error. Recalibrate the probe system, especially if the stylus has been changed or if there's reason to suspect a collision. The calibration process establishes the effective diameter of the stylus tip and its relationship to the CMM's coordinate system.
 - Stylus Condition: Inspect the stylus tip for any signs of wear, damage, or contamination. A worn or dirty stylus will produce erroneous results. Clean the stylus with a lint-free cloth or replace it if necessary.
 - Stylus Configuration: Use the shortest and stiffest stylus possible for your measurement task to minimize deflection.[5] Longer styli are more prone to bending, which can introduce errors.[5][6] Ensure all connections in the stylus assembly are tight.
- Scanning Parameters in Metrosoft QUARTIS:
 - Scanning Speed: High scanning speeds can introduce dynamic errors due to inertial forces acting on the CMM structure.[7] Reduce the scanning speed and observe if accuracy improves.
 - Point Density: Insufficient point density may not accurately capture the geometry of the feature. Increase the number of points to be captured during the scan. Conversely, an excessively high point density can increase measurement time without a significant gain in accuracy.

- Filter Settings: Improperly configured data filters can distort the measurement results. Review and adjust the filtering parameters in your measurement software to ensure they are appropriate for the feature being measured.
- Workpiece Fixturing:
 - Ensure the workpiece is securely fixtured and does not move during the measurement process. Any movement will directly translate into measurement errors. The clamping strategy should hold the part firmly without distorting its shape.

Issue: Slow scanning speed is impacting throughput.

Q2: My scanning jobs are taking too long to complete. How can I optimize the scanning speed without significantly compromising accuracy?

A2: Balancing scanning speed and accuracy is crucial for efficient workflow. Here are several ways to improve your scanning speed:

- Optimize Scanning Strategy:
 - Targeted Scanning: Instead of scanning the entire part, focus on critical features and surfaces. Utilize the capabilities of Metrosoft QUARTIS to define specific scanning areas on the CAD model.[\[8\]](#)
 - Appropriate Probe Head: For complex geometries, a 5-axis scanning system like the Renishaw REVO can significantly reduce measurement time by minimizing CMM movement and relying more on the motion of the head.[\[4\]](#)[\[9\]](#)
- Adjust Scanning Parameters:
 - Increase Scanning Speed Incrementally: Gradually increase the scanning speed in your measurement program and monitor the impact on accuracy. The WENZEL LH 65 has a maximum CNC mode volumetric velocity of 690 mm/s, but the optimal scanning speed will be much lower and dependent on the feature being measured.[\[4\]](#)
 - Point Density: Reduce the point density to the minimum required to accurately define the feature. For simple geometries like planes and cylinders, a lower point density is often

sufficient.

- Streamline the Measurement Program:
 - Efficient Path Planning: Minimize unnecessary CMM movements in your measurement program. Optimize the path between features to reduce travel time. Metrosoft QUARTIS offers simulation and path optimization tools to assist with this.[8][10]
 - Automated Probe Changing: If your application requires multiple styli, using an automatic probe changer can save significant time compared to manual changes.[11]
- Hardware Considerations:
 - 5-Axis Scanning: The Renishaw REVO 5-axis probe system is designed for high-speed scanning and can dramatically increase throughput.[4][9]

Frequently Asked Questions (FAQs)

Q3: What is the relationship between scanning speed, stylus length, and measurement accuracy?

A3: There is an inverse relationship between scanning speed and accuracy. As scanning speed increases, dynamic errors due to the machine's inertia can also increase, potentially leading to less accurate measurements.[7] Similarly, using longer styli can decrease accuracy due to greater deflection and bending under the forces of scanning.[5][6] For the highest accuracy, it is recommended to use the shortest possible stylus and a moderate scanning speed.

Q4: How often should I calibrate my scanning probe?

A4: The frequency of probe calibration depends on several factors, including the stability of your environment, the frequency of use, and the required accuracy of your measurements. As a general rule, it is good practice to calibrate your probe at the beginning of each measurement session, after a change in stylus configuration, and any time a collision is suspected. Regular calibration ensures that the CMM software has an accurate compensation for the stylus tip's size and position.

Q5: What are the ideal environmental conditions for operating the WENZEL LH 65?

A5: To achieve optimal performance and accuracy, the WENZEL LH 65 should be operated in a controlled environment with a stable temperature between 18°C and 22°C.[1] The temperature gradient should not exceed 1 K per hour, 1 K per meter, and 2 K per day.[1] The environment should also be free from excessive vibrations. Additionally, the compressed air supply should be clean and dry, meeting the ISO 8573-1 Class 4 standard or better.[4]

Q6: Can I use non-contact (optical) sensors on the WENZEL LH 65?

A6: Yes, the WENZEL LH 65 supports a variety of sensor options, including optical sensors.[12] These can be beneficial for measuring delicate or flexible parts where physical contact from a tactile probe could cause distortion. WENZEL offers sensors like the SHAPETRACER 3D line scanner for capturing large point clouds quickly.[2]

Data Presentation

Table 1: WENZEL LH 65 Performance Specifications

Specification	Value	Source
Dynamics		
Joystick Operation (Creep Mode)	0-20 mm/s	[4]
Joystick Operation (Normal)	0-100 mm/s	[4]
CNC-Mode Vmax (Axial)	400 mm/s	[4]
CNC-Mode Vmax (Volumetric)	690 mm/s	[4]
CNC-Mode Amax (Axis-Related)	1200 mm/s ²	[4]
CNC-Mode Amax (Volumetric)	2000 mm/s ²	[4]
Measuring Accuracy		
Probing Uncertainty (SP25 Head)	1.4 µm	[4]
Probing Uncertainty (SP80 Head)	1.4 µm	[4]
Volumetric Length Measuring Uncertainty (SP25/80 Head)	1.4 µm + L/350	[4]
Volumetric Scanning Probing Uncertainty (SP25/80 Head)	2.0 µm	[4]

Table 2: Factors Influencing Scanning Speed and Accuracy

Factor	Impact on Speed	Impact on Accuracy	Recommendations
Scanning Speed	Direct	Inverse	Start with a conservative speed and increase incrementally while monitoring accuracy.
Point Density	Inverse	Direct (up to a point)	Use a point density that adequately captures the feature's geometry without being excessive.
Stylus Length	Neutral	Inverse	Use the shortest and stiffest stylus possible for the application. [5]
Probe Head Type	Can be significant	Can be significant	A 5-axis system like the REVO can significantly increase speed for complex parts. [4] [9]
Environmental Stability	Neutral	Direct	Maintain a stable temperature and minimize vibrations. [13] [14]

Experimental Protocols

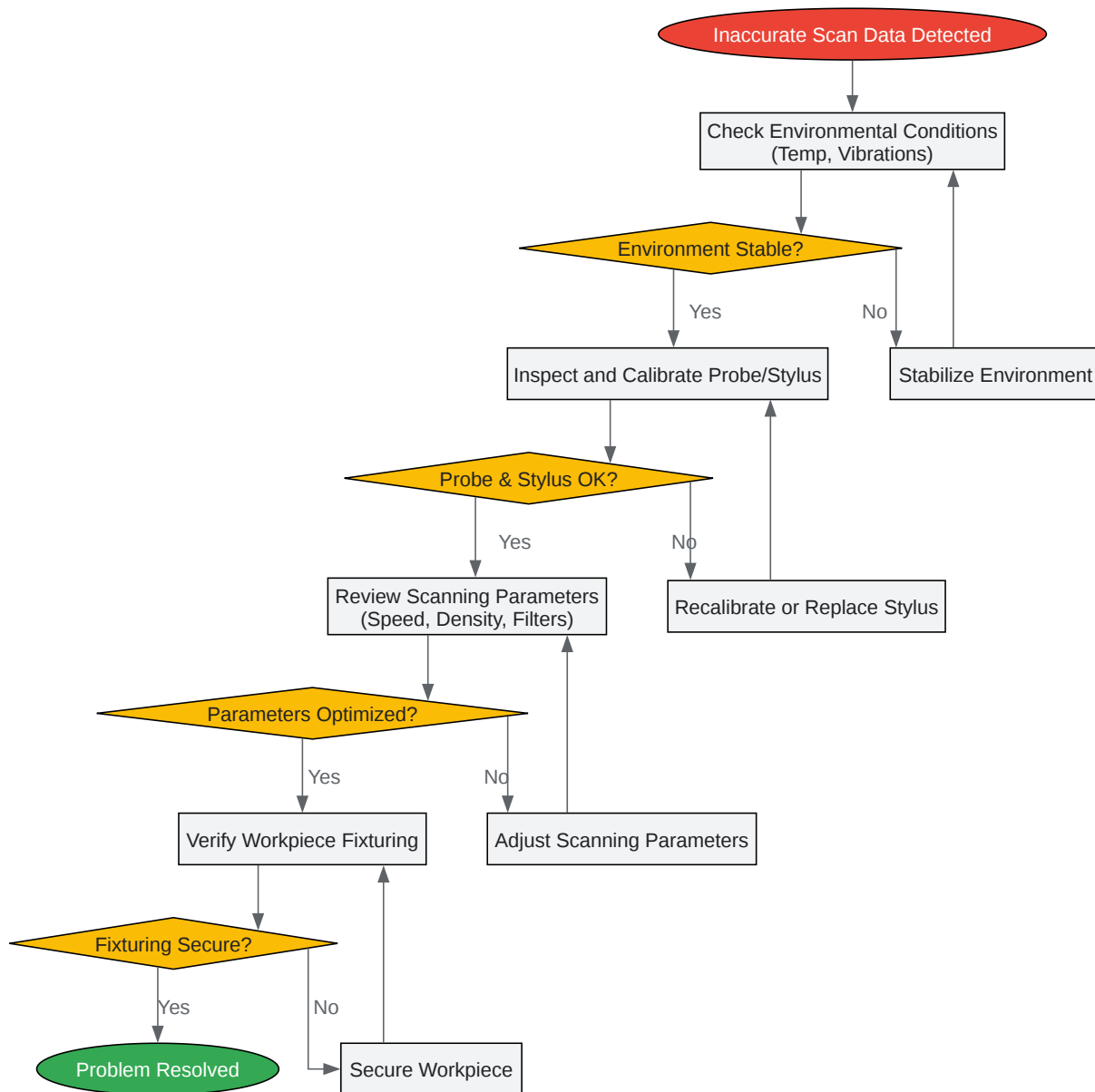
Protocol 1: Establishing an Optimal Scanning Speed for a Known Geometry

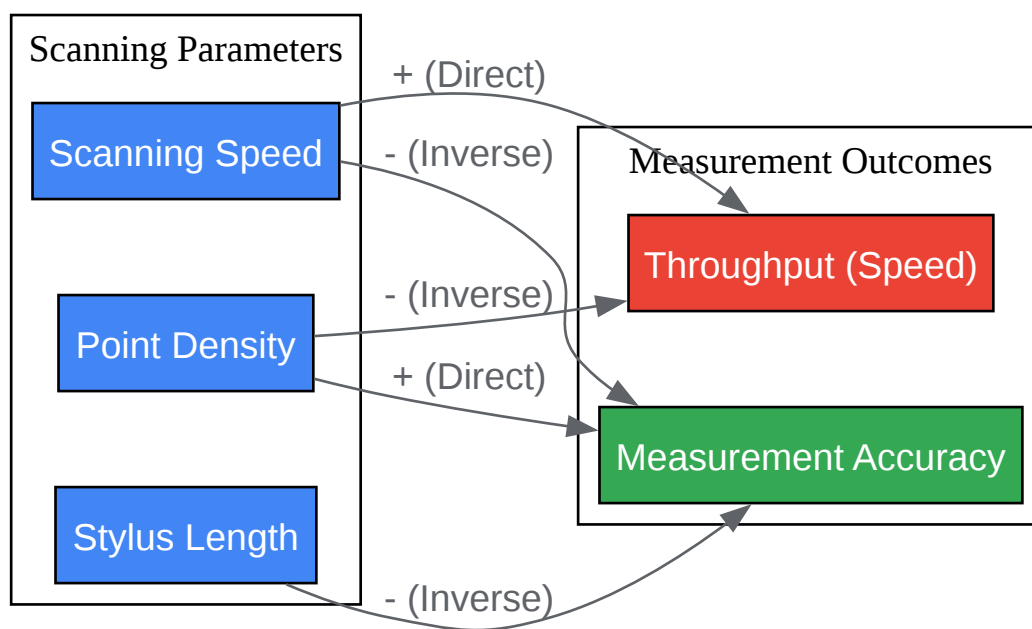
Objective: To determine the maximum scanning speed for a given feature that maintains the required measurement accuracy.

Methodology:

- **Select a Calibration Artifact:** Use a certified calibration sphere or a feature on a stable part with known dimensions.
- **Initial Measurement:** Perform a high-accuracy scan at a low speed (e.g., 5-10 mm/s) to establish a baseline measurement.
- **Incremental Speed Increase:** Increase the scanning speed by a set increment (e.g., 5 mm/s) and repeat the scan.
- **Data Comparison:** Compare the measurement results from the higher speed scan to the baseline measurement.
- **Determine Threshold:** Continue increasing the speed and repeating the measurement until the deviation from the baseline exceeds your acceptable tolerance.
- **Optimal Speed Selection:** The optimal scanning speed will be the highest speed that consistently produces results within your required tolerance.

Mandatory Visualization






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